3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one is a heterocyclic compound that contains both bromine and chlorine substituents on a pyrazinone ring. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one typically involves the halogenation of a pyrazinone precursor. A common method might include:
Starting Material: 1-methylpyrazin-2(1H)-one
Reagents: Bromine (Br2) and Chlorine (Cl2)
Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane (DCM) at low temperatures to control the reactivity of the halogens.
Industrial Production Methods
Industrial production methods would likely involve similar halogenation reactions but on a larger scale, with optimized conditions for yield and purity. Continuous flow reactors might be used to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The pyrazinone ring can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrazinones can be formed.
Oxidation Products: Oxidized derivatives of the pyrazinone ring.
Reduction Products: Reduced forms of the pyrazinone ring.
Scientific Research Applications
3-Bromo-5-chloro-1-methylpyrazin-2(1H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific application:
Biological Activity: If used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating certain pathways.
Chemical Reactions: The bromine and chlorine atoms can act as leaving groups in substitution reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-chloropyrazine-2(1H)-one
- 3-Bromo-1-methylpyrazin-2(1H)-one
- 5-Chloro-1-methylpyrazin-2(1H)-one
Properties
Molecular Formula |
C5H4BrClN2O |
---|---|
Molecular Weight |
223.45 g/mol |
IUPAC Name |
3-bromo-5-chloro-1-methylpyrazin-2-one |
InChI |
InChI=1S/C5H4BrClN2O/c1-9-2-3(7)8-4(6)5(9)10/h2H,1H3 |
InChI Key |
QVFVPJYTCDGJJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C(C1=O)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.